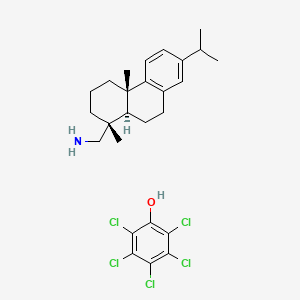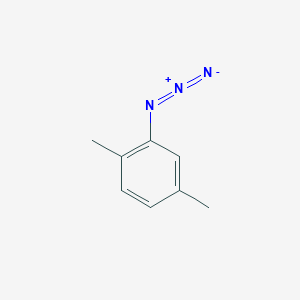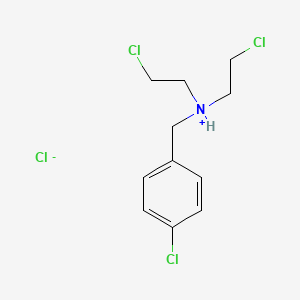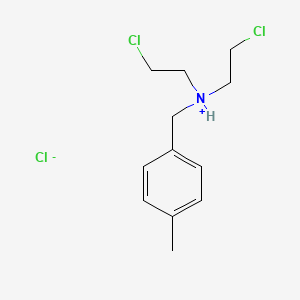
Bis(2-methylbutyl) benzene-1,2-dicarboxylate
Übersicht
Beschreibung
Bis(2-methylbutyl) benzene-1,2-dicarboxylate is a chemical compound that is not directly studied in the provided papers. However, the papers do discuss various benzene derivatives and their properties, which can provide indirect insights into the compound of interest. For instance, the synthesis of bis(benzophenoxazinyl) derivatives , the structural analysis of bis(trifluoromethyl) benzoic acid , and the spectroscopic behavior of bis(4'-dibutylaminostyryl)benzene all contribute to a broader understanding of benzene derivatives.
Synthesis Analysis
The synthesis of benzene derivatives can vary based on the substituents and the desired properties of the final compound. For example, a bis(benzophenoxazinyl) derivative was synthesized by coupling Nile Blue with terephthaloyl chloride . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and coupling agents that introduce the 2-methylbutyl substituents.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. The structure of 2,6-bis(trifluoromethyl) benzoic acid was studied using vibrational spectroscopy and DFT calculations , while the molecular structure of 1,4-Bis(1-methyl-2-benzimidazolyl)benzene was characterized using X-ray diffraction and various spectroscopic methods . These studies highlight the importance of computational and experimental techniques in determining the geometry and electronic structure of benzene derivatives.
Chemical Reactions Analysis
The reactivity of benzene derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing groups significantly increased its anion transport activity . This suggests that the introduction of specific substituents on the benzene ring can tailor the compound's reactivity for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are determined by their molecular structure. The vibrational spectral analysis and DFT calculations provide insights into the chemical activity and stability of the molecule . Similarly, the spectroscopic behavior upon protonation or methylation of bis(4'-dibutylaminostyryl)benzene and the characterization of stable hypervalent carbon compounds contribute to the understanding of the properties of benzene derivatives. These studies can be used as a reference to predict the properties of this compound.
Wissenschaftliche Forschungsanwendungen
1. Metal-Organic Complexes
Research by Dai et al. (2009) and Dai et al. (2010) involved designing and synthesizing flexible dicarboxylate ligands, including variations that are similar to Bis(2-methylbutyl) benzene-1,2-dicarboxylate. These ligands were applied to assemble copper ions, resulting in various metal–organic complexes. These complexes were found to have unique structures like molecular chairs and two-dimensional layer structures, demonstrating potential applications in materials science and coordination chemistry (Dai, He, Gao, Ye, Qiu, & Sun, 2009), (Dai, Gong, Cui, Zhang, Qiu, Ye, Sun, Pang, Zhang, Dong, & Zhang, 2010).
2. Asymmetric Hydrogenation in Catalysis
Imamoto et al. (2012) synthesized ligands, including variations of this compound, for use in rhodium-catalyzed asymmetric hydrogenation. This process is significant in the synthesis of chiral pharmaceutical ingredients, demonstrating the applicability of such ligands in the pharmaceutical industry and asymmetric synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
3. Applications in Polymer Science
Yang, Hsiao, & Yang (1996) conducted research on aromatic polyamides derived from compounds structurally related to this compound. Their findings are relevant in the field of polymer science, particularly in the synthesis of polymers with high tensile strength and thermal stability, useful in various industrial applications (Yang, Hsiao, & Yang, 1996).
4. Synthesis of Water-Soluble Derivatives
Ogarkov et al. (2013) developed a method for synthesizing water-soluble derivatives of this compound. This research has implications in the development of new chemical compounds with potential applications in various fields including pharmaceuticals and materials science (Ogarkov, Chernyavsky, Sakharov, & Solntsev, 2013).
5. Catalysis and Functionalization of Alkenes
Dong et al. (2017) investigated the use of a palladium catalyst based on compounds structurally related to this compound for alkoxycarbonylation of alkenes. This catalytic system demonstrates high efficiency and selectivity, highlighting its potential for practical applications in organic synthesis and the chemical industry (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).
Wirkmechanismus
Target of Action
The primary target of Bis(2-methylbutyl) phthalate is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARs are ligand-activated nuclear transcription factors, and the family consists of PPARα, PPARβ/δ, and PPARγ .
Mode of Action
Upon activation by Bis(2-methylbutyl) phthalate, the PPARγ forms a heterodimer with the retinoid X receptor (RXR) . This heterodimer then binds to a DNA sequence called the PPAR response element (PPRE). The binding of the transcription factor to this response element can result in either up- or down-regulation of genes .
Biochemical Pathways
The activation of PPARγ by Bis(2-methylbutyl) phthalate affects various biochemical pathways. It has been suggested that it induces cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Pharmacokinetics
Bis(2-methylbutyl) phthalate can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, it is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP). The primary excretory route is urine, with biliary excretion being noted in minor amounts .
Result of Action
The activation of PPARγ by Bis(2-methylbutyl) phthalate can lead to various molecular and cellular effects. For instance, it has been reported that it inhibits MG-63 cells proliferation via the Akt-p53-cyclin pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2-methylbutyl) phthalate. It has been detected in various environmental matrices, such as air, water, and sediment . It is known to bioaccumulate in certain aquatic species .
Biochemische Analyse
Biochemical Properties
It is known that this compound is a plasticizer, which means it is used to increase the flexibility of plastics . It is compatible with various cellulose and polyvinyl chloride (PVC), polystyrene, and polyvinyl acetate resins .
Temporal Effects in Laboratory Settings
It is known that this compound is a liquid at room temperature with a boiling point of 327°C . It has a density of 1.039 g/mL at 25°C .
Dosage Effects in Animal Models
It is known that this compound has low toxicity, with an oral LD50 of 15000 mg/kg in rats .
Eigenschaften
IUPAC Name |
bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-13(3)11-21-17(19)15-9-7-8-10-16(15)18(20)22-12-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKGKRQKLIVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628634 | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68951-39-3, 42925-80-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-methylbutyl) benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, C4-13-branched alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)

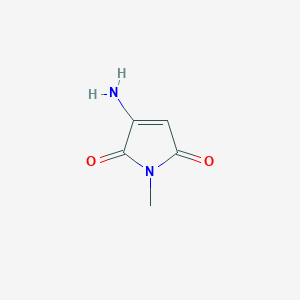
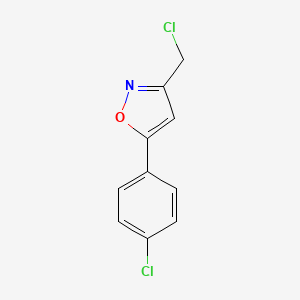

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)
![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)
